Cas no 209396-01-0 (Boronic acid, [2-[[methyl(phenylmethyl)amino]methyl]phenyl]-)

[2-[[Methyl(phenylmethyl)amino]methyl]phenyl]boronic acid is a boronic acid derivative featuring an amine-substituted aromatic backbone, making it a versatile intermediate in organic synthesis and medicinal chemistry. Its structure combines a boronic acid moiety with a tertiary amine group, enabling applications in Suzuki-Miyaura cross-coupling reactions for constructing biaryl scaffolds. The compound’s electron-rich aromatic system and chelating potential enhance its utility in catalytic processes and ligand design. Additionally, its stability under mild conditions and compatibility with diverse functional groups make it suitable for pharmaceutical research, particularly in protease inhibitor development. The product is typically handled under inert conditions to preserve reactivity and purity.
Boronic acid, [2-[[methyl(phenylmethyl)amino]methyl]phenyl]- structure
209396-01-0 structure
Product name:Boronic acid, [2-[[methyl(phenylmethyl)amino]methyl]phenyl]-
CAS No:209396-01-0
MF:C15H18BNO2
MW:255.11992
MDL:MFCD16413649
CID:1396913
PubChem ID:12149406

Boronic acid, [2-[[methyl(phenylmethyl)amino]methyl]phenyl]- Chemical and Physical Properties

Names and Identifiers

    • Boronic acid, [2-[[methyl(phenylmethyl)amino]methyl]phenyl]-
    • D94009
    • AS-68681
    • SCHEMBL4695639
    • (2-((benzyl(methyl)amino)methyl)phenyl)boronic acid
    • (2-{[benzyl(methyl)amino]methyl}phenyl)boronic acid
    • 209396-01-0
    • [2-[[benzyl(methyl)amino]methyl]phenyl]boronic acid
    • AKOS010796141
    • MDL: MFCD16413649
    • Inchi: InChI=1S/C15H18BNO2/c1-17(11-13-7-3-2-4-8-13)12-14-9-5-6-10-15(14)16(18)19/h2-10,18-19H,11-12H2,1H3
    • InChI Key: QYNYPLPKQXXLQM-UHFFFAOYSA-N
    • SMILES: B(C1=CC=CC=C1CN(C)CC2=CC=CC=C2)(O)O

Computed Properties

  • Exact Mass: 254.14674
  • Monoisotopic Mass: 255.1430590g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 19
  • Rotatable Bond Count: 5
  • Complexity: 257
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 43.7Ų

Experimental Properties

  • PSA: 43.7

Boronic acid, [2-[[methyl(phenylmethyl)amino]methyl]phenyl]- PricePrice >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Key Organics Ltd
AS-68681-1G
(2-{[benzyl(methyl)amino]methyl}phenyl)boronic acid
209396-01-0 >95%
1g
£551.00 2025-02-08
eNovation Chemicals LLC
D758273-1g
(2-((benzyl(methyl)amino)methyl)phenyl)boronic acid
209396-01-0 95%
1g
$430 2024-06-05
A2B Chem LLC
AY09908-1g
(2-((benzyl(methyl)amino)methyl)phenyl)boronic acid
209396-01-0 95%
1g
$491.00 2024-04-20
1PlusChem
1P01FO44-1g
(2-((benzyl(methyl)amino)methyl)phenyl)boronic acid
209396-01-0 95%
1g
$443.00 2023-12-19
Aaron
AR01FOCG-250mg
(2-((benzyl(methyl)amino)methyl)phenyl)boronic acid
209396-01-0 95%
250mg
$351.00 2025-02-10
Key Organics Ltd
AS-68681-0.25g
(2-{[benzyl(methyl)amino]methyl}phenyl)boronic acid
209396-01-0 >95%
0.25g
£308.00 2025-02-08
eNovation Chemicals LLC
D758273-1g
(2-((benzyl(methyl)amino)methyl)phenyl)boronic acid
209396-01-0 95%
1g
$430 2025-02-24
1PlusChem
1P01FO44-250mg
(2-((benzyl(methyl)amino)methyl)phenyl)boronic acid
209396-01-0 95%
250mg
$242.00 2023-12-19
A2B Chem LLC
AY09908-250mg
(2-((benzyl(methyl)amino)methyl)phenyl)boronic acid
209396-01-0 95%
250mg
$257.00 2024-04-20
eNovation Chemicals LLC
D758273-1g
(2-((benzyl(methyl)amino)methyl)phenyl)boronic acid
209396-01-0 95%
1g
$430 2025-02-28

Boronic acid, [2-[[methyl(phenylmethyl)amino]methyl]phenyl]- Related Literature

Additional information on Boronic acid, [2-[[methyl(phenylmethyl)amino]methyl]phenyl]-

Boronic acid, [2-[[methyl(phenylmethyl)amino]methyl]phenyl]- (CAS No. 209396-01-0): A Comprehensive Overview in Modern Chemical Biology

Boronic acid, [2-[[methyl(phenylmethyl)amino]methyl]phenyl]-, identified by its CAS number 209396-01-0, is a sophisticated organic compound that has garnered significant attention in the field of chemical biology and pharmaceutical research. This compound, characterized by its unique structural framework, exhibits promising properties that make it a valuable candidate for various applications, particularly in the development of novel therapeutic agents and diagnostic tools.

The molecular structure of Boronic acid, [2-[[methyl(phenylmethyl)amino]methyl]phenyl]- consists of a phenyl ring substituted with a boronic acid functional group and an amine moiety. The presence of the boronic acid group imparts reactivity that is highly useful in biological interactions, while the amine substituent enhances solubility and binding affinity. This dual functionality makes the compound an attractive scaffold for designing molecules that can interact with biological targets in a highly specific manner.

In recent years, there has been a surge in research focused on the development of boronic acid derivatives due to their role in creating stable and reversible bonds with biological molecules. These properties are particularly relevant in the context of drug design, where the ability to form non-covalent interactions can lead to more effective and less toxic therapeutic agents. The compound Boronic acid, [2-[[methyl(phenylmethyl)amino]methyl]phenyl]- is no exception and has been explored for its potential in various pharmacological applications.

One of the most notable areas where this compound has shown promise is in the field of protease inhibition. Proteases are enzymes that play crucial roles in numerous biological processes, and their overactivity or malfunction is associated with various diseases, including cancer and inflammation. Boronic acids have been recognized for their ability to inhibit proteases by forming reversible covalent bonds with the enzyme's active site. The specific structure of Boronic acid, [2-[[methyl(phenylmethyl)amino]methyl]phenyl]- allows it to interact effectively with target proteases, making it a potential lead compound for developing novel inhibitors.

Furthermore, the compound has been investigated for its potential applications in diagnostic imaging. Boron-containing compounds are known to be effective contrast agents in magnetic resonance imaging (MRI) due to their ability to enhance signal intensity. The unique chemical properties of Boronic acid, [2-[[methyl(phenylmethyl)amino]methyl]phenyl]- make it a suitable candidate for developing new MRI contrast agents that could improve diagnostic accuracy and sensitivity.

The synthesis of Boronic acid, [2-[[methyl(phenylmethyl)amino]methyl]phenyl]- involves multi-step organic reactions that require precise control over reaction conditions to ensure high yield and purity. Advanced synthetic techniques, such as palladium-catalyzed cross-coupling reactions, have been employed to construct the complex molecular framework efficiently. These synthetic strategies not only highlight the compound's synthetic challenge but also underscore its significance in modern chemical biology.

Recent studies have also explored the pharmacokinetic properties of Boronic acid, [2-[[methyl(phenylmethyl)amino]methyl]phenyl]-. Understanding how a compound is absorbed, distributed, metabolized, and excreted (ADME) is crucial for determining its therapeutic efficacy and safety profile. Preliminary data suggest that this compound exhibits favorable pharmacokinetic properties, which could make it suitable for oral administration and improve patient compliance.

The potential applications of Boronic acid, [2-[[methyl(phenylmethyl)amino]methyl]phenyl]- extend beyond protease inhibition and diagnostic imaging. Researchers are exploring its use in targeted drug delivery systems, where it can be incorporated into nanoparticles or conjugated to antibodies to enhance drug delivery efficiency. This approach could lead to more personalized medicine strategies that improve treatment outcomes for patients with various diseases.

In conclusion, Boronic acid, [2-[[methyl(phenylmethyl)amino]methyl]phenyl]- (CAS No. 209396-01-0) is a multifaceted compound with significant potential in chemical biology and pharmaceutical research. Its unique structural features and reactivity make it a valuable tool for developing novel therapeutic agents and diagnostic tools. As research continues to uncover new applications for this compound, it is likely to play an increasingly important role in advancing medical science and improving patient care.

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